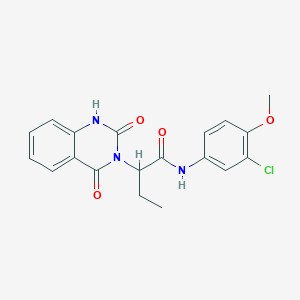
N-(3-chloro-4-methoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Quinazolineacetamide, N-(3-chloro-4-methoxyphenyl)-alpha-ethyl-1,4-dihydro-2,4-dioxo- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core, a chloro-methoxyphenyl group, and a dihydro-dioxo moiety. Its chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Quinazolineacetamide, N-(3-chloro-4-methoxyphenyl)-alpha-ethyl-1,4-dihydro-2,4-dioxo- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with ethyl chloroacetate, followed by cyclization to form the quinazoline ring. The introduction of the chloro-methoxyphenyl group is achieved through a nucleophilic substitution reaction using 3-chloro-4-methoxyaniline. The final steps involve the incorporation of the dihydro-dioxo moiety under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3(2H)-Quinazolineacetamide, N-(3-chloro-4-methoxyphenyl)-alpha-ethyl-1,4-dihydro-2,4-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can produce fully reduced quinazoline compounds.
Aplicaciones Científicas De Investigación
3(2H)-Quinazolineacetamide, N-(3-chloro-4-methoxyphenyl)-alpha-ethyl-1,4-dihydro-2,4-dioxo- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- N-(3-Chloro-4-methoxyphenyl)-4-hydroxybenzamide
Uniqueness
3(2H)-Quinazolineacetamide, N-(3-chloro-4-methoxyphenyl)-alpha-ethyl-1,4-dihydro-2,4-dioxo- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its quinazoline core is particularly significant for its potential biological activity.
This compound’s versatility and potential make it a valuable subject for ongoing research and development in various scientific fields.
Propiedades
Número CAS |
879566-78-6 |
|---|---|
Fórmula molecular |
C19H18ClN3O4 |
Peso molecular |
387.8 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methoxyphenyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)butanamide |
InChI |
InChI=1S/C19H18ClN3O4/c1-3-15(17(24)21-11-8-9-16(27-2)13(20)10-11)23-18(25)12-6-4-5-7-14(12)22-19(23)26/h4-10,15H,3H2,1-2H3,(H,21,24)(H,22,26) |
Clave InChI |
AWRCHDCQFCISQQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)NC1=CC(=C(C=C1)OC)Cl)N2C(=O)C3=CC=CC=C3NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



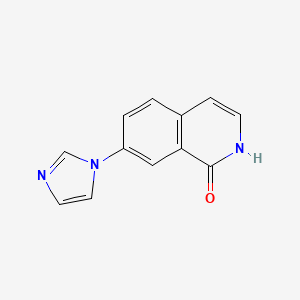
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14103939.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14103954.png)
![N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B14103969.png)
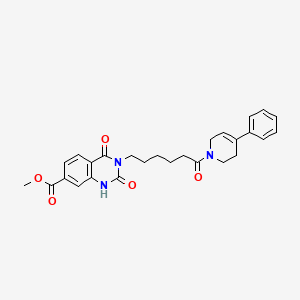
![5-(2-hydroxy-3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14103986.png)
![2-[3-(Morpholin-4-yl)propyl]-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103988.png)
![1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103996.png)
![1-hydroxy-9-phenyl-3-[(2-phenylethyl)amino]-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one](/img/structure/B14103998.png)
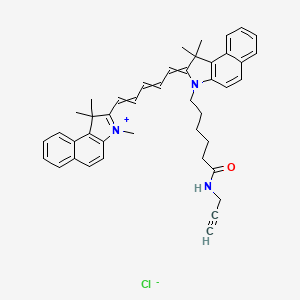
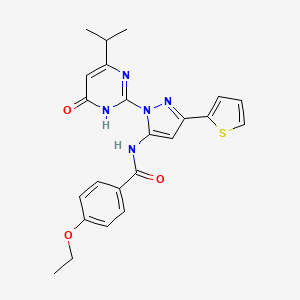
![(2S,4aR,6S,7R,8R,8aR)-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B14104022.png)
![8-{[bis(2-methylpropyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B14104040.png)
